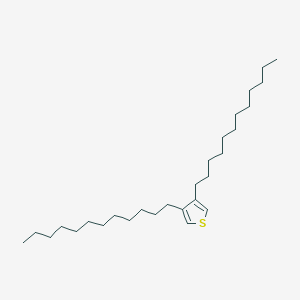

3,4-Didodecylthiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 3,4-Didodeciltiofeno es un compuesto orgánico que pertenece a la familia del tiofeno. Los tiofenos son compuestos heterocíclicos que contienen un átomo de azufre en un anillo de cinco miembros. La presencia de largas cadenas dodecilo en las posiciones 3 y 4 del anillo de tiofeno confiere propiedades únicas a este compuesto, convirtiéndolo en un tema de interés en varios campos científicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3,4-Didodeciltiofeno típicamente implica la alquilación de tiofeno. Un método común es la reacción de tiofeno con bromuro de dodecilo en presencia de una base fuerte como el hidruro de sodio. La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno, para evitar la oxidación. El producto se purifica luego mediante cromatografía en columna.

Métodos de producción industrial

La producción industrial de 3,4-Didodeciltiofeno sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores industriales y sistemas automatizados para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para la producción a gran escala, incluido el control de la temperatura, el tiempo de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3,4-Didodeciltiofeno sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el anillo de tiofeno en un anillo de tetrahidrotiofeno.

Sustitución: Las reacciones de sustitución electrófila pueden introducir varios grupos funcionales en el anillo de tiofeno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los reactivos como el bromo o el yodo en presencia de un catalizador se utilizan comúnmente.

Productos principales

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de tetrahidrotiofeno.

Sustitución: Tiofenos halogenados y otros derivados funcionalizados.

Aplicaciones Científicas De Investigación

El 3,4-Didodeciltiofeno tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de polímeros conjugados y copolímeros.

Biología: Se investiga su posible uso en biosensores y bioelectrónica.

Medicina: Se explora su potencial en sistemas de administración de fármacos y como componente en agentes terapéuticos.

Industria: Se utiliza en el desarrollo de semiconductores orgánicos y células fotovoltaicas.

Mecanismo De Acción

El mecanismo de acción del 3,4-Didodeciltiofeno está principalmente relacionado con sus propiedades electrónicas. Las largas cadenas dodecilo mejoran la solubilidad y la procesabilidad, mientras que el anillo de tiofeno proporciona un sistema conjugado que puede interactuar con varios objetivos moleculares. Estas interacciones pueden modular las propiedades electrónicas, haciendo que el compuesto sea útil en aplicaciones electrónicas y optoelectrónicas.

Comparación Con Compuestos Similares

Compuestos similares

3,4-Etilendioxitiofeno: Conocido por su uso en polímeros conductores.

3,4-Dimetoxitiofeno: Se utiliza en la síntesis de varios compuestos orgánicos.

3,4-Dihexiltiofeno: Similar al 3,4-Didodeciltiofeno pero con cadenas alquilo más cortas.

Singularidad

El 3,4-Didodeciltiofeno destaca por sus largas cadenas dodecilo, que proporcionan una mayor solubilidad y procesabilidad en comparación con los derivados de cadenas alquilo más cortas. Esto lo hace particularmente útil en aplicaciones que requieren materiales de alto rendimiento con buena solubilidad y propiedades de formación de película.

Propiedades

Número CAS |

122107-06-6 |

|---|---|

Fórmula molecular |

C28H52S |

Peso molecular |

420.8 g/mol |

Nombre IUPAC |

3,4-didodecylthiophene |

InChI |

InChI=1S/C28H52S/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29-26-28(27)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |

Clave InChI |

GEURTPOZCPPVJB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCC1=CSC=C1CCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)

![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)

![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)

![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)

![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)